molecular formula C12H7NOS B13973080 Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde CAS No. 84659-86-9

Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde

Cat. No.: B13973080
CAS No.: 84659-86-9
M. Wt: 213.26 g/mol
InChI Key: PSUJDYNFVWUZMO-UHFFFAOYSA-N
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Description

NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE is a heterocyclic compound that contains both naphthalene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide in anhydrous pyridine to form the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling the reaction temperature, time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro derivatives, while bromination produces bromo derivatives.

Scientific Research Applications

NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE has several scientific research applications:

Mechanism of Action

The mechanism by which NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as organic electronics and catalysis. The presence of both naphthalene and thiazole

Properties

CAS No.

84659-86-9

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

benzo[e][1,3]benzothiazole-2-carbaldehyde

InChI

InChI=1S/C12H7NOS/c14-7-11-13-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-7H

InChI Key

PSUJDYNFVWUZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=O

Origin of Product

United States

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